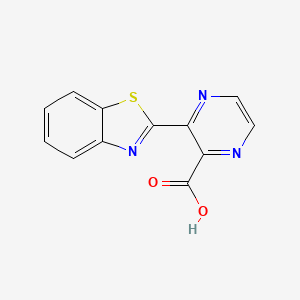

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-12(17)10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)18-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGJJFGYCZTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100283-52-1 | |

| Record name | 3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid typically involves the condensation of 2-aminobenzothiazole with pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole and pyrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its structure allows for various modifications, enabling the synthesis of derivatives with tailored properties for specific applications.

Biological Applications

Enzyme Inhibition

Research indicates that 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid can inhibit enzyme activity by binding to active or allosteric sites. This mechanism is crucial in developing drugs targeting specific enzymes involved in disease pathways.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The following table summarizes its effectiveness against different strains:

| Compound | Activity (IC50 μM) | Target |

|---|---|---|

| This compound | 54 - 72% inhibition | Mycobacterium tuberculosis H(37)Rv |

| Derivative A | 16 - 18% inhibition | Various bacterial strains |

These findings suggest that the compound could be a lead structure for developing new antimicrobial agents .

Medicinal Chemistry

Anticancer Properties

Studies have shown that this compound can interact with cellular pathways related to cell proliferation and apoptosis, indicating potential anticancer effects. For instance, a synthesized derivative demonstrated significant cytotoxicity against breast cancer cell lines in vitro and in vivo .

Case Study: Anticancer Activity Evaluation

In a recent study, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was evaluated for its anticancer activity. The compound was characterized using spectroscopic techniques and showed promising results against various cancer cell lines. The following table summarizes its anticancer activity:

| Concentration (µL) | Zone of Inhibition (mm) |

|---|---|

| 30 | 12 |

| 40 | 14 |

| 50 | 17 |

| 60 | 19 |

The standard drug chloramphenicol showed a zone of inhibition of 21 mm at the same concentration .

Industrial Applications

Advanced Materials Development

Beyond biological applications, the compound is utilized in developing advanced materials such as organic semiconductors and dyes. Its unique electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the pyrazine ring, linkage types (amide, ester), and additional heterocycles. Key examples include:

Physicochemical and Pharmacokinetic Properties

- Solubility : The carboxylic acid group in this compound increases water solubility compared to ester or amide derivatives (e.g., methyl esters in ). However, esters (e.g., propyl/methyl) may exhibit better membrane permeability .

- Synthetic Routes :

Key Research Findings

- Synthetic Scalability : Piperazine intermediates (used in ) enable modular synthesis of benzothiazole-pyrazine hybrids, supporting drug discovery pipelines .

Biological Activity

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an enzyme inhibitor and has been explored for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Cellular Pathways : It may interact with cellular pathways involved in cell proliferation and apoptosis, which contributes to its potential anticancer effects.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Biological Activities

The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant inhibition against Mycobacterium tuberculosis with varying degrees of efficacy:

| Compound | Activity (IC50 μM) | Target |

|---|---|---|

| This compound | 54 - 72% inhibition | Mycobacterium tuberculosis H(37)Rv |

| Derivative A | 16 - 18% inhibition | Various bacterial strains |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been reported to exert cytotoxic effects on several cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% | |

| A549 (Lung Cancer) | 65% | |

| HepG2 (Liver Cancer) | 60% |

The mechanisms underlying its anticancer effects include the induction of apoptosis and interference with cellular signaling pathways that promote tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. The inhibition was quantified through enzyme assays showing a significant reduction in enzyme activity upon treatment with the compound.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via heterocyclic coupling reactions. A typical approach involves:

-

Step 1 : Condensation of pyrazine-2-carboxylic acid derivatives with benzothiazole precursors. For example, methyl esters (e.g., methyl 3-aminopyrazine-2-carboxylate) can react with 2-chlorobenzothiazole under reflux with catalysts like tributylbenzyl ammonium chloride .

-

Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid. However, harsh hydrolysis conditions (e.g., strong bases) may degrade the pyrazine or benzothiazole rings, necessitating pH-controlled hydrolysis (pH 7–8) to minimize side reactions .

-

Optimization : Use of phase-transfer catalysts (e.g., imidazole) and monitoring via TLC/HPLC improves yield (typically 50–70%) .

Table 1 : Synthesis Conditions and Yields

Precursor Catalyst Solvent Yield (%) Reference Methyl pyrazine-2-carboxylate + 2-chlorobenzothiazole Tributylbenzyl ammonium chloride Water/EtOAc 65 Ethyl ester derivative NaOH (pH 8) Ethanol 55

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons in the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and pyrazine (δ 8.0–9.0 ppm) moieties. Splitting patterns help confirm regiochemistry .

- X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in analogous benzothiazole-pyrazoline structures .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 287.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Structural analogs : Minor modifications (e.g., ester vs. carboxylic acid groups) alter bioavailability and target binding. For example, carboxy-containing quinazolines show moderate activity, while esters are inactive .

- Assay conditions : Use standardized in vitro models (e.g., COX-1/2 inhibition assays) and control for cell permeability. Cross-validate with in vivo models (e.g., carrageenan-induced paw edema) .

Q. What strategies mitigate side reactions during the synthesis of benzothiazole-pyrazine hybrids?

- Methodological Answer : Key challenges include:

- Competitive cyclization : Benzothiazole intermediates may undergo unintended Dimroth rearrangements. Use mild temperatures (<80°C) and electron-withdrawing groups to stabilize intermediates .

- Hydrolytic cleavage : Avoid prolonged exposure to acidic/basic conditions during ester hydrolysis. Monitor reaction progress via real-time NMR or IR .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict reactivity of pyrazine and benzothiazole rings. For example, HOMO-LUMO gaps indicate nucleophilic attack sites .

- Molecular Docking : Simulate binding to targets like COX-2 or interleukin receptors. Prioritize derivatives with high docking scores for synthesis .

Data Contradiction Analysis

Example : Conflicting reports on ester hydrolysis efficiency.

- : Hydrolysis of 4-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acid esters failed due to pyrimidine ring cleavage.

- Resolution : Use protecting groups (e.g., tert-butyl esters) or enzymatic hydrolysis (e.g., lipases) to preserve the core structure .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interaction with inflammatory mediators (e.g., TNF-α, IL-6).

- Toxicity Profiling : No studies on hepatotoxicity or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.